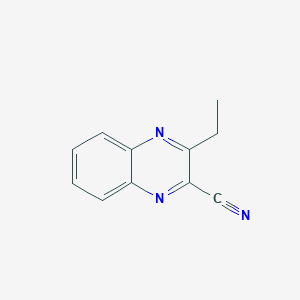

3-Ethylquinoxaline-2-carbonitrile

Description

3-Ethylquinoxaline-2-carbonitrile is a quinoxaline derivative characterized by an ethyl group at position 3 and a nitrile (-CN) group at position 2 of the heterocyclic quinoxaline core. Quinoxalines are nitrogen-containing bicyclic compounds with broad applications in medicinal chemistry and materials science due to their electron-deficient aromatic structure, which enables diverse reactivity and biological activity.

Propriétés

IUPAC Name |

3-ethylquinoxaline-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c1-2-8-11(7-12)14-10-6-4-3-5-9(10)13-8/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGESSADJHPVMDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2N=C1C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50494071 | |

| Record name | 3-Ethylquinoxaline-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50494071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17357-89-0 | |

| Record name | 3-Ethyl-2-quinoxalinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17357-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethylquinoxaline-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50494071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents at positions 2 and 3 of the quinoxaline scaffold significantly influence physicochemical properties such as solubility, melting point, and spectroscopic characteristics.

Key Observations :

- Nitrile vs. Ester Groups : The nitrile group at C2 (as in 3z) enhances electron-withdrawing effects, influencing redox behavior and intermolecular interactions compared to esters (e.g., ethyl carboxylate derivatives) .

- C3 Substituents : Ethyl (-C₂H₅) and trifluoromethyl (-CF₃) groups at C3 modulate hydrophobicity and steric effects. Trifluoromethyl derivatives exhibit higher cytotoxicity, likely due to improved membrane permeability .

Key Comparisons :

- Cytotoxicity: 3-Trifluoromethylquinoxaline-1,4-di-N-oxide derivatives outperform ethyl-substituted analogs in hypoxia-selective cytotoxicity, attributed to their lower reduction potentials (-450 mV vs. -350 mV for ethyl derivatives) .

- Enzyme Inhibition: Quinoline-2-carbonitrile-based hydroxamic acids (e.g., compound 13a) demonstrate superior inhibition of histone deacetylases (HDACs) compared to quinoxaline nitriles, likely due to extended conjugation and chelating groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.